(5-Nitrofuran-2-yl)methanamine hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers pursuing nitrofuran SAR often face delays from building blocks requiring amine deprotection, limiting parallel synthesis throughput. (5-Nitrofuran-2-yl)methanamine hydrochloride eliminates this barrier with its unprotected primary amine handle, enabling direct amide coupling, sulfonamide formation, and reductive amination without extra synthetic steps. Key advantages: • Hydrochloride salt ensures aqueous solubility and room-temperature storage stability • Enables rapid construction of diverse compound libraries for antibacterial, antiparasitic, and anticancer screening • Multiple pack sizes (100 mg-10 g) at defined ≥95% purity support discovery through early process development.

Molecular Formula C5H7ClN2O3
Molecular Weight 178.57 g/mol
CAS No. 39221-63-1
Cat. No. B1452115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrofuran-2-yl)methanamine hydrochloride
CAS39221-63-1
Molecular FormulaC5H7ClN2O3
Molecular Weight178.57 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])CN.Cl
InChIInChI=1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H
InChIKeyMAALQEAIGGQPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research Significance of (5-Nitrofuran-2-yl)methanamine hydrochloride


(5-Nitrofuran-2-yl)methanamine hydrochloride is a synthetic nitrofuran derivative bearing a primary amine substituent at the 2-position of the 5-nitrofuran ring, supplied as the hydrochloride salt [1]. With a molecular formula of C₅H₇ClN₂O₃ and a molecular weight of 178.57 g/mol, this compound occupies a distinct niche among nitrofuran chemical probes and synthetic intermediates due to its unprotected aminomethyl handle, which enables direct conjugation and derivatization without deprotection steps . Unlike clinically deployed nitrofuran antibiotics, it is primarily utilized as a versatile building block in medicinal chemistry and chemical biology research [2].

(5-Nitrofuran-2-yl)methanamine hydrochloride: Substitution Risks


Superficial structural similarity within the nitrofuran class masks critical differences in reactivity, solubility, and biological profile that preclude simple interchangeability. The primary amine functionality of (5-nitrofuran-2-yl)methanamine hydrochloride distinguishes it from N-alkylated analogs, as alkylation of the amine nitrogen alters both the electronic character of the nitrofuran core and the compound's capacity to participate in downstream conjugation chemistry [1]. Furthermore, the hydrochloride salt form confers aqueous solubility and handling characteristics that differ markedly from the free base or alternative salt forms, directly impacting dissolution protocols and reaction conditions . In the context of antibacterial screening, even minor structural modifications to the nitrofuran periphery have been shown to produce large shifts in species selectivity and potency against ESKAPE pathogens, meaning that substituting one nitrofuran building block for another can yield non-comparable biological outcomes [2].

(5-Nitrofuran-2-yl)methanamine hydrochloride: Key Differentiators


Synthetic Versatility: Primary Amine vs. N-Alkylated Analogs

The free primary amine of (5-nitrofuran-2-yl)methanamine hydrochloride enables a broader scope of direct derivatization reactions—including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation—compared to N-methylated analogs such as N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (CAS 806604-44-4), which are limited to tertiary amine chemistry and require additional dealkylation steps to access the same downstream products [1]. This functional group distinction translates to a minimum of four additional synthetic pathways accessible to the primary amine that are fully or partially blocked in the N-methyl congener .

Medicinal Chemistry Organic Synthesis Building Blocks

Solubility and Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of (5-nitrofuran-2-yl)methanamine provides improved aqueous solubility relative to the free base (CAS 37136-36-0), which has a computed XLogP3 of 0.1 and limited water solubility [1]. The salt form is recommended for storage at room temperature and is supplied as a powder, offering convenient handling for solution-phase chemistry and biological assays . The melting point of the hydrochloride salt is 180–182 °C, compared to the free base which is reported as a lower-melting solid, consistent with salt formation enhancing thermal stability [2].

Formulation Science Chemical Storage Assay Development

Defined Purity vs. Research-Grade Nitrofuran Drug Substances

(5-Nitrofuran-2-yl)methanamine hydrochloride is commercially available with a minimum purity specification of 95% as verified by the supplier's Certificate of Analysis . This defined purity, coupled with its designation as a research chemical, contrasts with many clinically-used nitrofuran drug substances (e.g., nitrofurazone, nitrofurantoin) which are typically supplied as pharmaceutical-grade materials with impurity profiles governed by pharmacopoeial monographs and may contain formulation excipients when procured from non-research channels . The availability in multiple pack sizes (100 mg to 10 g) from established chemical suppliers supports dose-ranging studies and scale-up optimization .

Chemical Procurement Quality Control Reference Standards

Nitrofuran Class-Level Activity Against ESKAPE Pathogens

While direct MIC data for (5-nitrofuran-2-yl)methanamine hydrochloride against specific bacterial strains is not available from peer-reviewed primary literature, structurally related 5-nitrofuran derivatives containing aminomethyl and oxadiazole substituents have demonstrated MIC values comparable to or lower than ciprofloxacin, nitrofurantoin, and furazidin against ESKAPE pathogens [1]. Specifically, 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles showed growth inhibition of 5 out of 6 ESKAPE species in disc diffusion assays at 100 μg/mL, with certain compounds inhibiting S. aureus at concentrations lower than all comparator antibiotics tested [2]. The primary amine handle of the target compound positions it as a precursor for generating derivative libraries with tuned antibacterial selectivity, a strategy consistent with the molecular periphery design approach validated in recent studies [3].

Antimicrobial Research ESKAPE Pathogens Drug Discovery

(5-Nitrofuran-2-yl)methanamine hydrochloride: Application Scenarios


Focused Nitrofuran Derivative Library Synthesis

The primary amine handle of (5-nitrofuran-2-yl)methanamine hydrochloride enables rapid parallel synthesis of diverse nitrofuran-containing compound libraries through amide coupling, sulfonamide formation, and reductive amination—reaction pathways that are inaccessible to N-alkylated or alcohol-substituted nitrofuran building blocks . This makes the compound particularly suitable for structure-activity relationship (SAR) campaigns targeting antibacterial, antiparasitic, or anticancer endpoints where systematic variation of the peripheral substituent is required [1].

Bifunctional Probe and Bioconjugate Synthesis

The combination of a nitrofuran pharmacophore with a free primary amine enables the construction of bifunctional probes where the nitrofuran moiety provides biological targeting and the amine terminus serves as the conjugation site for fluorophores, affinity tags, or solid-support linkers . This dual functionality is not readily achievable with nitrofuran drugs such as nitrofurazone or nitrofurantoin, which lack a free primary amine for site-specific conjugation [2].

Precursor for Novel Nitrofuran Antibiotics

Given that peripheral modifications to the 5-nitrofuran scaffold have been shown to control antibacterial selectivity against ESKAPE pathogens and Mycobacterium tuberculosis, the target compound serves as a strategic starting material for synthesizing next-generation nitrofuran antibiotics designed to overcome pre-existing resistance mechanisms [1]. Its commercial availability at defined purity supports reproducible synthesis and biological evaluation across independent laboratories [2].

Scalable Intermediate for Nitrofuran APIs

The hydrochloride salt form offers practical advantages for process-scale chemistry, including room-temperature storage stability, non-hygroscopic powder handling, and direct use in aqueous or polar organic reaction media without additional salt metathesis steps . Multiple pack sizes up to 10 g are available from commercial suppliers, supporting both discovery-scale and early process development activities [2].

Technical Documentation Hub

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